molecular formula C22H16N2O3S2 B412616 N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) CAS No. 305858-58-6

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide)

Cat. No.: B412616
CAS No.: 305858-58-6
M. Wt: 420.5g/mol
InChI Key: JSAQHXIQUFLXCF-UHFFFAOYSA-N
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Description

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a symmetric bis-carboxamide compound featuring a central diphenyl ether (oxybis(4,1-phenylene)) core linked to two thiophene-2-carboxamide moieties. This structure combines the electron-rich nature of thiophene with the conformational flexibility of the diphenyl ether backbone, making it a candidate for applications in materials science, coordination chemistry, and pharmaceuticals.

Properties

IUPAC Name

N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-21(19-3-1-13-28-19)23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-22(26)20-4-2-14-29-20/h1-14H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQHXIQUFLXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Condensation for Diaryl Ether Formation

The Ullmann reaction remains a cornerstone for constructing symmetric diaryl ethers. In this context, 4-bromo-nitrobenzene undergoes coupling with 4-nitrophenol in the presence of a copper(I) catalyst (e.g., CuI) and a base such as cesium carbonate (Cs2_2CO3_3). The reaction proceeds at elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF), yielding 4,4'-dinitrodiphenyl ether. For instance, a 72-hour reaction at 110°C achieves 85% conversion, with the nitro groups later reduced to amines via catalytic hydrogenation (H2_2, Pd/C) in ethanol.

Iodonium Salt-Mediated O-Arylation

Recent advancements in hypervalent iodine chemistry offer an alternative pathway. Diaryliodonium triflates, when reacted with phenolic substrates under basic conditions, facilitate efficient O-arylation. For example, treating para-nitrophenol with bis(4-methylphenyl)iodonium acetate in acetonitrile with Cs2_2CO3_3 at room temperature generates the diaryl ether in 78% yield. This method circumvents the need for transition-metal catalysts, aligning with green chemistry principles.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Following the synthesis of the diamine core, amidation with thiophene-2-carboxylic acid derivatives constitutes the final step. Two predominant strategies emerge: acid chloride coupling and carbodiimide-mediated activation .

Acid Chloride Coupling

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2_2) in refluxing dichloromethane (DCM). The resultant acid chloride reacts with the diamine core in anhydrous DCM or tetrahydrofuran (THF), with triethylamine (Et3_3N) as a base to scavenge HCl. For instance, a 1:2 molar ratio of diamine to acid chloride in DCM at 0°C achieves 90% conversion after 12 hours, with the product isolated via filtration after neutralization with aqueous NaHCO3_3 .

Carbodiimide-Mediated Activation

Coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) enhance reaction efficiency. In a representative procedure, the diamine (1 equiv) and thiophene-2-carboxylic acid (2.2 equiv) are combined with TBTU (2.2 equiv) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature. After 24 hours, the mixture is diluted with ethyl acetate, washed with 0.5N NaOH, and crystallized from diethyl ether to afford the target compound in 82% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate Ullmann condensations but complicate product isolation. Conversely, DCM and THF favor amide bond formation by minimizing side reactions. Base strength also modulates outcomes: Cs2_2CO3_3 outperforms K2_2CO3_3 in O-arylation due to its superior solubility and nucleophilicity.

Catalytic Additives

Copper(I) iodide (CuI) remains indispensable for Ullmann reactions, typically employed at 10 mol%. For carbodiimide couplings, substoichiometric 4-dimethylaminopyridine (DMAP) suppresses racemization and enhances coupling efficiency.

Analytical Characterization

Post-synthetic characterization integrates multiple techniques:

  • Liquid Chromatography/Mass Spectrometry (LC/MS) : Confirms molecular ion peaks (e.g., m/z 485.2 [M+H]+^+) and purity (>95%).

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6_6) reveals diagnostic signals: δ 10.2 ppm (broad, NH), 7.8–7.6 ppm (aryl H), and 6.9 ppm (thiophene H).

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (1:1) eluent, visualized under UV light.

Comparative Analysis of Methodologies

ParameterUllmann CondensationIodonium Salt ArylationAcid Chloride CouplingCarbodiimide Activation
Yield (%)85789082
Reaction Time (h)7261224
CatalystCuINoneNoneTBTU/PyBOP
SolventDMFMeCNDCMDMF
Temperature (°C)110250→RTRT

Chemical Reactions Analysis

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) can undergo various chemical reactions, including:

Major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the central linker, substituents, and synthetic strategies. Below is a detailed comparison:

Structural Analogs with Varied Central Linkers
Compound Name Central Linker Substituents Key Properties/Applications Reference
N,N'-(4,4′-diselenediylbis(4,1-phenylene))bis-furan-2-carboxamide (2h) Diselenediyl (Se-Se) Furan-2-carboxamide Enhanced redox activity; potential antiviral agents
(2Z,2′Z)-4,4′-((thiobis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) (8) Thiodiyl (S-S) Maleamic acid Chelating ligands for metal-organic frameworks (MOFs)
N,N′-(((ethane-1,2-diylidenebis(azanylylidene))bis(ethane-1,1-diyl))bis(4,1-phenylene))-bis(2-methacrylamide) Ethane-diyl (C-C) Methacrylamide Polymerizable units for sensory films

Key Insights :

  • Sulfur -containing analogs (e.g., compound 8) prioritize coordination chemistry due to their chelating maleamic acid groups .
  • Ethane-diyl derivatives (e.g., methacrylamides) emphasize polymerization and material stability .
Functional Analogs with Varied Substituents
Compound Name Substituents Key Functional Differences Applications Reference
1,1'-(4,4'-Oxybis(4,1-phenylene))bis(4-(anthracen-9-yl)-3-phenoxyazetidin-2-one) (4g) β-lactam + anthracene Photoactive β-lactam rings Photodynamic therapy, fluorescence probes
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine Hexyloxy-biphenyl + thiophene Electron-rich thiophene-amine core Organic electronics, hole-transport materials
2,2'-((Oxybis(4,1-phenylene))bis(methaneylylidene))-dimalononitrile (7) Malononitrile Electron-withdrawing cyano groups Nonlinear optical materials

Key Insights :

  • β-lactam derivatives (e.g., 4g) leverage photophysical properties for biomedical applications .
  • Thiophene-amine analogs (e.g., N,N-bis(hexyloxy-biphenyl)thiophen-2-amine) demonstrate superior charge transport, relevant in OLEDs .
  • Malononitrile-functionalized compounds (e.g., 7) prioritize optoelectronic applications due to strong electron-withdrawing effects .

Key Insights :

  • Symmetric bis-carboxamides (e.g., dimaleamic acids) often face moderate yields (~50–55%) due to steric hindrance and purification challenges .
  • Palladium-catalyzed methods (e.g., Buchwald-Hartwig) require optimized conditions (e.g., xylene at 120°C) to mitigate low yields .

Biological Activity

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Structural Characteristics

The synthesis of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines. The resulting structure features two thiophene rings linked by an oxybis(4,1-phenylene) moiety, which enhances its biological activity through potential interactions with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide).

Case Study: Anticancer Efficacy

One study demonstrated significant activity against Hep3B liver cancer cells, with an IC50 value of 23 µg/mL. Modifications to the compound's structure improved its efficacy, achieving IC50 values below 11.6 µg/mL for several derivatives . The binding interactions were primarily attributed to π-cationic interactions between the thiophene ring and key amino acids in tubulin proteins, which are critical for cell division.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamideHep3B23Tubulin interaction
Modified Compound AHep3B<11.6Enhanced binding

Antiviral Activity

The antiviral potential of thiophene derivatives has also been explored. N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) exhibited activity against various viral strains.

Case Study: Antiviral Mechanism

In a study assessing the antiviral efficacy against Ebola virus pseudotypes, compounds similar to N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) demonstrated significant inhibition of viral entry by interfering with the NPC1/EBOV-GP interaction. This mechanism was crucial for preventing viral fusion and subsequent infection .

Table 2: Antiviral Activity Against EBOV

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide0.51632
Toremifene0.0716229

Antioxidant and Antibacterial Properties

Beyond anticancer and antiviral activities, this compound has shown promising antioxidant and antibacterial properties.

Antioxidant Activity

The antioxidant capabilities were evaluated using the ABTS method, where compounds derived from thiophene carboxamides exhibited significant radical scavenging activity. For instance, one derivative showed an inhibition percentage of 62.0% compared to ascorbic acid .

Antibacterial Activity

In antibacterial assays against Gram-positive and Gram-negative bacteria, compounds similar to N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) displayed notable efficacy. The highest activity was recorded against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin .

Table 3: Antibacterial Activity

CompoundBacteriaInhibition (%)
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamideS. aureus83.3
Modified Compound BE. coli86.9

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